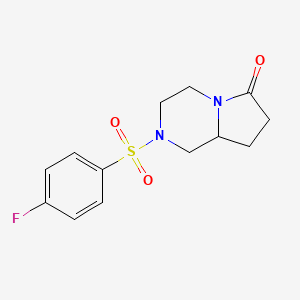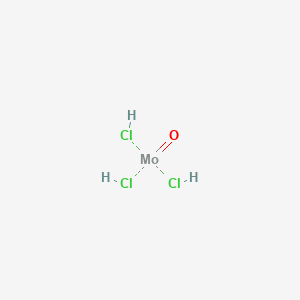
oxomolybdenum;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxomolybdenum;trihydrochloride is a compound that features molybdenum in its oxidation state. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various oxidation states. Oxomolybdenum compounds are particularly significant in various chemical processes due to their catalytic properties and ability to participate in redox reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxomolybdenum;trihydrochloride can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete dissolution and formation of the desired product. Another method involves the direct reaction of molybdenum metal with chlorine gas, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using molybdenum ores. The ores are first roasted to produce molybdenum trioxide, which is then reacted with hydrochloric acid. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Oxomolybdenum;trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, forming compounds such as molybdenum(VI) oxide.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: It can undergo substitution reactions where ligands attached to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, carbon monoxide, and various organic ligands. Reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
Major products formed from reactions involving this compound include various oxides, chlorides, and organomolybdenum compounds. These products are often used in further chemical synthesis or as catalysts in industrial processes .
Wissenschaftliche Forschungsanwendungen
Oxomolybdenum;trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: It plays a role in the study of molybdenum-containing enzymes, which are essential for various biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs and diagnostic tools.
Industry: It is used in the production of high-performance materials, including alloys and catalysts for chemical manufacturing
Wirkmechanismus
The mechanism by which oxomolybdenum;trihydrochloride exerts its effects involves its ability to participate in redox reactions. The molybdenum center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its role as a catalyst in various chemical reactions. The molecular targets and pathways involved often include interactions with other metal centers, organic ligands, and substrates in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxomolybdenum;trihydrochloride include:
- Molybdenum(VI) oxide
- Molybdenum(V) chloride
- Oxomolybdenum(VI) clusters
Uniqueness
This compound is unique due to its specific combination of molybdenum and chloride ligands, which confer distinct chemical properties. Its ability to participate in a wide range of chemical reactions, coupled with its stability and catalytic activity, makes it particularly valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
Cl3H3MoO |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
oxomolybdenum;trihydrochloride |
InChI |
InChI=1S/3ClH.Mo.O/h3*1H;; |
InChI-Schlüssel |
PMYHJUNDQXTBNU-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


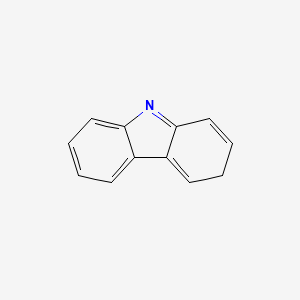
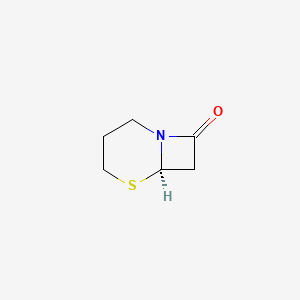
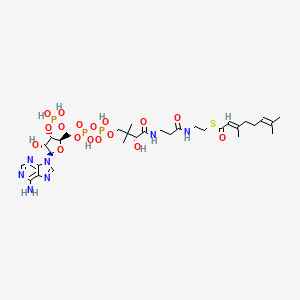
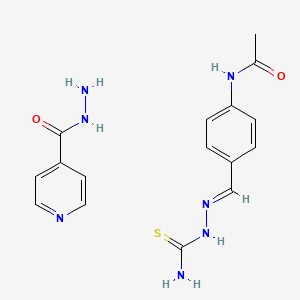
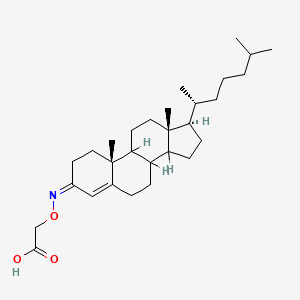
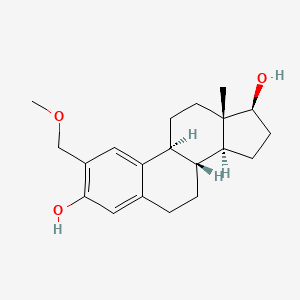
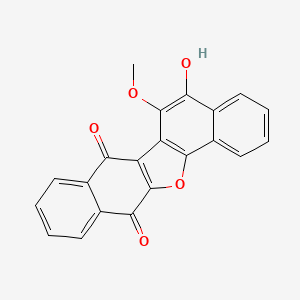
![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)
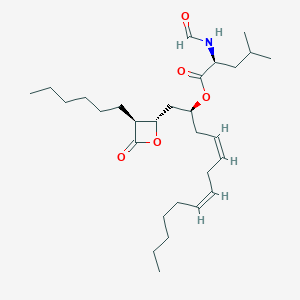
![(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide](/img/structure/B1241641.png)
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
